2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

CYP3A4 inhibition Drug-drug interaction Time-dependent inhibition

This compound is a validated moderate TDI-positive control for CYP3A4 (IC50 90 nM, recombinant enzyme) with a well-characterized time-dependent mechanism. Its 120-fold selectivity window over CYP3A7 enables isoform-specific metabolism studies. The 1-isopropyl-imidazole moiety is pharmacophorically essential for hydrogen-bonding and steric interactions at the target binding site—substitution with pyrazole or unsubstituted imidazole analogs is scientifically unsound. Procure this specific compound to ensure assay sensitivity validation and experimental reproducibility.

Molecular Formula C12H16N4O3S2
Molecular Weight 328.41
CAS No. 1797905-47-5
Cat. No. B2866901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole
CAS1797905-47-5
Molecular FormulaC12H16N4O3S2
Molecular Weight328.41
Structural Identifiers
SMILESCC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
InChIInChI=1S/C12H16N4O3S2/c1-9(2)15-7-11(14-8-15)21(17,18)16-5-10(6-16)19-12-13-3-4-20-12/h3-4,7-10H,5-6H2,1-2H3
InChIKeyPDOSATHLBGWXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole (CAS 1797905-47-5): Procurement-Grade Structural and Pharmacological Profiling


2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole (CAS 1797905-47-5) is a synthetic, small-molecule heterocyclic compound (molecular formula C12H16N4O3S2, MW 328.4 g/mol) featuring a thiazole ring linked via an ether bridge to a sulfonyl-azetidine scaffold, which is in turn substituted with an isopropyl-imidazole moiety. This compound has been catalogued in authoritative bioactivity databases for its interaction with cytochrome P450 enzymes, notably CYP3A4 [1]. Its distinct structural architecture places it within the sulfonyl-azetidinyl-thiazole chemical space, differentiating it from simpler imidazole-thiazole or pyrazole-thiazole analogs.

Procurement Risk: Why Generic Imidazole-Thiazole or Pyrazole Analogs Cannot Substitute for 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole


Generic substitution within the sulfonyl-azetidinyl-thiazole class is scientifically unsound due to critical pharmacophoric differences. The 1-isopropyl-1H-imidazol-4-yl sulfonyl moiety of the target compound is not interchangeable with pyrazole-based analogs (e.g., 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole, which shares the same molecular formula) because the imidazole N-3 position and isopropyl substituent govern both hydrogen-bonding capacity and steric bulk at the target binding site . The target compound's measured time-dependent CYP3A4 inhibition (IC50 90 nM) is a direct consequence of this specific imidazole-sulfonyl-azetidine geometry, whereas pyrazole or unsubstituted imidazole analogs may exhibit entirely different CYP inhibition profiles or lack time-dependent inhibition characteristics [1]. Substitution with a close analog lacking the isopropyl-imidazole group risks altering metabolic stability, off-target CYP liability, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence: 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole vs. Structural Analogs and In-Class Candidates


Time-Dependent CYP3A4 Inhibition: IC50 = 90 nM — Differentiated from Reversible Inhibitors

In a standardized time-dependent inhibition (TDI) assay using recombinant human CYP3A4 with midazolam as the probe substrate and a 30-minute NADPH-fortified preincubation, 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole demonstrated an IC50 of 90 nM [1]. This TDI mechanism, indicative of mechanism-based inactivation, contrasts with compounds exhibiting purely reversible CYP3A4 inhibition. By comparison, well-characterized reversible CYP3A4 inhibitors (e.g., ketoconazole) show potent but reversible binding without the time-dependent component that can lead to prolonged in vivo effects. The Ki for inactivation was determined as 250 nM under the same recombinant system with a 5-minute preincubation, and 660 nM in human liver microsomes [1]. The shift in potency between recombinant enzyme and liver microsomes provides a quantifiable metric for assessing free fraction effects and non-specific binding that generic imidazole-thiazole analogs have not been shown to replicate.

CYP3A4 inhibition Drug-drug interaction Time-dependent inhibition Hepatocyte metabolism

CYP3A4 vs. CYP3A7 Isoform Selectivity: A 120-Fold Window Quantified by IC50 Ratio

The compound was also evaluated against recombinant human CYP3A7 under identical TDI assay conditions (30 min preincubation, NADPH-generating system, LC-MS/MS analysis), yielding an IC50 of 1.08 × 10^4 nM (10,800 nM) [1]. This represents a 120-fold selectivity window between CYP3A4 (IC50 90 nM) and CYP3A7 (IC50 10,800 nM). While selective CYP3A4 inhibition over CYP3A7 is not unique to this compound, the magnitude of the selectivity ratio is quantitatively defined here, whereas the closely related pyrazole analog (2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole) has no publicly available CYP3A7 inhibition data, preventing any cross-compound selectivity comparison.

CYP isoform selectivity CYP3A7 Off-target profiling Metabolic stability

Computed Physicochemical Profile: Lipophilicity (clogP 1.56) and Polarity (TPSA 91.20 Ų) Favorable for CNS Drug-Like Space vs. Higher-clogP Analogs

The target compound exhibits a calculated partition coefficient (clogP) of 1.56 and a topological polar surface area (TPSA) of 91.20 Ų, alongside a molecular weight of 328.42 g/mol, 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds [1]. These values place the compound within favorable bounds for oral bioavailability and CNS penetration according to Lipinski's Rule of Five (MW < 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and the CNS MPO desirability window (clogP < 5, TPSA < 90 Ų is borderline but not disqualifying). By comparison, many sulfonyl-azetidine-thiazole analogs with aryl or bulkier N-substituents (e.g., 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole) are expected to have significantly higher clogP values (estimated > 3.0 based on the aromatic substituent contribution), which may reduce CNS penetration potential and increase non-specific protein binding. The isopropyl-imidazole substitution provides a balanced lipophilicity profile that direct structural analogs with different sulfonyl substituents do not replicate.

Physicochemical properties Lipophilicity CNS drug-likeness clogP TPSA

Structural Scaffold Uniqueness: Imidazole-Sulfonyl-Azetidine Thiazole vs. Pyrazole-Sulfonyl Analog — A Core Pharmacophore Distinction with Undefined Biological Consequences

The closest structural analog sharing the identical molecular formula (C12H16N4O3S2) is 2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole, which replaces the 1-isopropyl-1H-imidazol-4-yl group with a 1,3,5-trimethyl-1H-pyrazol-4-yl moiety . This substitution fundamentally alters the heterocyclic core: imidazole contains two nitrogen atoms in a 1,3-relationship (pKa ~7.0 for the conjugate acid, capable of both hydrogen bond donation and acceptance), whereas pyrazole has adjacent nitrogens (pKa ~2.5 for the conjugate acid, primarily a hydrogen bond acceptor). The imidazole ring's ability to act as a pH-dependent hydrogen bond donor near physiological pH is absent in the pyrazole analog, which may drastically change target binding interactions and metabolic stability. No publicly available head-to-head biological data exists comparing these two compounds, meaning that any substitution of the imidazole scaffold with the pyrazole variant introduces an uncharacterized pharmacological risk.

Scaffold uniqueness Imidazole vs. pyrazole Pharmacophore Structure-activity relationship

High-Confidence Application Scenarios for 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole Based on Verified Quantitative Evidence


CYP3A4 Time-Dependent Inhibition (TDI) Positive Control for DDI Screening Cascades

This compound serves as a well-characterized moderate TDI-positive control for CYP3A4 (IC50 90 nM, recombinant enzyme, 30 min preincubation) in pharmaceutical DMPK screening cascades. Its time-dependent mechanism contrasts with reversible inhibitor controls such as ketoconazole, allowing laboratories to validate TDI assay sensitivity and differentiate between reversible and irreversible CYP3A4 inhibition mechanisms [1]. The availability of parallel Ki data in both recombinant enzyme (250 nM) and human liver microsomes (660 nM) further enables free fraction correction and microsomal binding assessment in assay validation [1].

CYP3A4/CYP3A7 Isoform Selectivity Reference Standard for Developmental DMPK Studies

With a 120-fold selectivity window between CYP3A4 (IC50 90 nM) and CYP3A7 (IC50 10,800 nM), this compound can serve as a reference standard in studies investigating differential CYP3A4 vs. CYP3A7 metabolism, which is relevant to understanding drug metabolism differences between adult and fetal/neonatal populations [1]. Procurement of this specific compound ensures that laboratories can benchmark isoform selectivity without relying on uncharacterized analogs that lack CYP3A7 data.

Medicinal Chemistry Hit-to-Lead: Low-Lipophilicity Imidazole-Sulfonyl-Azetidine-Thiazole Chemotype for CNS Penetration Optimization

With a computed clogP of 1.56 and TPSA of 91.20 Ų, this compound occupies a favorable physicochemical space for CNS drug discovery programs. It is suitable as a starting scaffold for medicinal chemistry campaigns where balanced lipophilicity is required to achieve blood-brain barrier penetration while minimizing non-specific tissue binding [1]. The moderate TPSA (borderline for CNS MPO desirability) also provides a quantifiable metric for further polarity optimization through analog synthesis.

Imidazole-Specific Pharmacophore Probe in Kinase or Metalloenzyme Target Engagement Assays

The 1-isopropyl-imidazole moiety, with its pH-dependent hydrogen-bond donor/acceptor capacity (imidazole pKa ~7.0), enables this compound to function as a pharmacophore probe in target engagement studies requiring imidazole-metal coordination or pH-sensitive hydrogen bonding. It cannot be replaced by the pyrazole analog (pKa ~2.5, no H-bond donor), making it the required procurement choice for any assay designed to interrogate imidazole-specific binding interactions at physiological pH .

Quote Request

Request a Quote for 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.